Cas no 105017-38-7 ((R,R)-Reboxetine)

(R,R)-Reboxetine structure
Nome del prodotto:(R,R)-Reboxetine
Numero CAS:105017-38-7
MF:C19H23NO3
MW:313.390825510025
MDL:MFCD09955493
CID:1079813
PubChem ID:127151
(R,R)-Reboxetine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R,R)-Reboxetine
- Reboxetine
- 105017-38-7
- DB00234
- CS-0003444
- (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine
- R,R-reboxetine
- 98769-81-4
- A837261
- (2r)-2-[(R)-(2-Ethoxyphenoxy)(Phenyl)methyl]morpholine
- DTXSID1048257
- DTXSID401315414
- Reboxetine [INN]
- AS-56251
- Reboxetine [INN:BAN]
- BDBM388642
- CHEBI:135342
- AKOS015966368
- HSDB 7701
- UNII-947S0YZ36I
- Edronax (TN)
- (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine methanesulfonate
- (R,R)-(-)-Reboxetine
- 2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine
- REBOXETINE [MI]
- REBOXETINE [WHO-DD]
- Reboxe- tine
- 947S0YZ36I
- CHEMBL383921
- REBOXETINE [VANDF]
- EN300-19659906
- REBOXETINE [HSDB]
- D08472
- Morpholine, 2-((R)-(2-ethoxyphenoxy)phenylmethyl)-, (2R)-rel-
- Morpholine, 2-[(2-ethoxyphenoxy)phenylmethyl]-, (R*,R*)-
- D95753
- Morpholine, 2-[(R)-(2-ethoxyphenoxy)phenylmethyl]-, (2R)-rel-
- US9944618, Compound ID No. 178
- Reboxetine (INN)
- SCHEMBL34533
- AB00920697_06
- (+/-)-(2R*)-2-((.ALPHA.R*)-.ALPHA.-(O-ETHOXYPHENOXY)BENZYL)MORPHOLINE
- BCP12060
- 71620-89-8
- (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
- 41X
- HY-14560
- Reboxitine
-
- MDL: MFCD09955493
- Inchi: InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
- Chiave InChI: CBQGYUDMJHNJBX-RTBURBONSA-N
- Sorrisi: CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H]3CNCCO3
Proprietà calcolate
- Massa esatta: 313.16789
- Massa monoisotopica: 313.16779360g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 39.7Ų
Proprietà sperimentali
- PSA: 39.72
- LogP: 3.52260
(R,R)-Reboxetine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19659906-0.05g |
105017-38-7 | 0.05g |
$2755.0 | 2023-09-17 |
(R,R)-Reboxetine Letteratura correlata
-
Cheng Liu,Zhi-Wei Lin,Zhao-Hui Zhou,Hong-Bin Chen Org. Biomol. Chem. 2017 15 5395
-
Tingxu Yan,Mengjie Xu,Bo Wu,Zhengzheng Liao,Zhi Liu,Xu Zhao,Kaishun Bi,Ying Jia Food Funct. 2016 7 2811
-
R. Santhosh Reddy,Pandurang V. Chouthaiwale,Gurunath Suryavanshi,Vilas B. Chavan,Arumugam Sudalai Chem. Commun. 2010 46 5012
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Sally L. Pimlott,Andrew Sutherland Chem. Soc. Rev. 2011 40 149
105017-38-7 ((R,R)-Reboxetine) Prodotti correlati
- 98819-76-2((S,S)-Reboxetine)
- 98769-81-4(Reboxetine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
